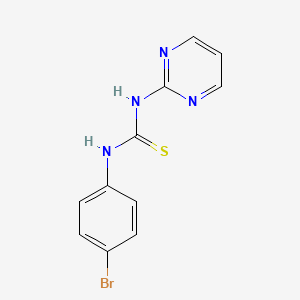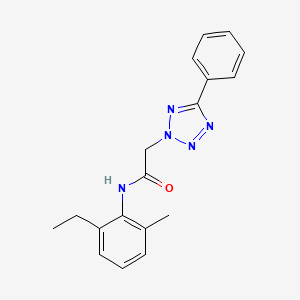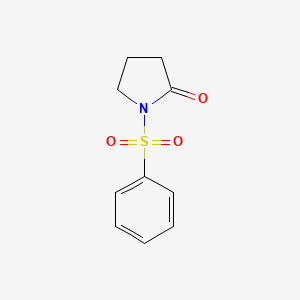
N-(4-bromophenyl)-N'-2-pyrimidinylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-N'-2-pyrimidinylthiourea, also known as BrPTU, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a thiourea derivative and has been found to have a variety of biochemical and physiological effects that make it useful in laboratory experiments. In
Mécanisme D'action
N-(4-bromophenyl)-N'-2-pyrimidinylthiourea inhibits thyroid peroxidase by binding to the active site of the enzyme. This binding prevents the enzyme from oxidizing iodide ions, which are necessary for the production of thyroid hormones. As a result, the production of thyroid hormones is decreased.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-bromophenyl)-N'-2-pyrimidinylthiourea include a decrease in the production of thyroid hormones, as well as anti-inflammatory and anti-tumor properties. Additionally, N-(4-bromophenyl)-N'-2-pyrimidinylthiourea has been found to have antioxidant properties, which may be useful in the prevention of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-bromophenyl)-N'-2-pyrimidinylthiourea in lab experiments is its ability to selectively inhibit thyroid peroxidase, making it useful in studies related to thyroid function and disease. Additionally, N-(4-bromophenyl)-N'-2-pyrimidinylthiourea has been found to have anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer research. However, one limitation of using N-(4-bromophenyl)-N'-2-pyrimidinylthiourea in lab experiments is its potential toxicity, which may limit its use in certain studies.
Orientations Futures
There are several future directions for the study of N-(4-bromophenyl)-N'-2-pyrimidinylthiourea. One potential direction is the development of N-(4-bromophenyl)-N'-2-pyrimidinylthiourea analogs with improved selectivity and decreased toxicity. Additionally, further studies are needed to explore the anti-inflammatory and anti-tumor properties of N-(4-bromophenyl)-N'-2-pyrimidinylthiourea and its potential use in cancer research. Finally, the antioxidant properties of N-(4-bromophenyl)-N'-2-pyrimidinylthiourea may also be explored further for their potential use in the prevention of oxidative stress-related diseases.
Méthodes De Synthèse
The synthesis of N-(4-bromophenyl)-N'-2-pyrimidinylthiourea involves the reaction of 2-aminopyrimidine with 4-bromobenzyl isothiocyanate in the presence of a base. The resulting product is then purified through recrystallization to obtain N-(4-bromophenyl)-N'-2-pyrimidinylthiourea in its pure form.
Applications De Recherche Scientifique
N-(4-bromophenyl)-N'-2-pyrimidinylthiourea has been used in a variety of scientific research studies due to its ability to inhibit thyroid peroxidase, an enzyme that is involved in the production of thyroid hormones. This inhibition can lead to a decrease in the production of thyroid hormones, making N-(4-bromophenyl)-N'-2-pyrimidinylthiourea useful in studies related to thyroid function and disease. Additionally, N-(4-bromophenyl)-N'-2-pyrimidinylthiourea has been found to have anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer research.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-3-pyrimidin-2-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN4S/c12-8-2-4-9(5-3-8)15-11(17)16-10-13-6-1-7-14-10/h1-7H,(H2,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOCDKIQNPHOCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC(=S)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5586340.png)
![N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide](/img/structure/B5586349.png)

![1-[(4-methoxyphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5586354.png)


![1-(4-{[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]oxy}phenyl)ethanone](/img/structure/B5586377.png)
![N-[4-(aminosulfonyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5586379.png)

![3-{2-[2-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-1H-imidazol-1-yl]ethyl}-1,3-oxazolidin-2-one dihydrochloride](/img/structure/B5586396.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-1,3-benzodioxole-5-carboxamide](/img/structure/B5586398.png)
![N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5586402.png)
![[3-(3-methylbut-2-en-1-yl)-1-quinoxalin-2-ylpiperidin-3-yl]methanol](/img/structure/B5586412.png)
![3-{[(3-chloro-4-methylphenyl)amino]methyl}-5-(4-methylphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5586430.png)